

Application Notes and Protocols for Western Blotting Analysis Following (+)-trans-C75 Treatment

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Compound of Interest

Compound Name: (+)-trans-C75

Cat. No.: B167901

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Introduction

(+)-trans-C75 is a synthetic small-molecule inhibitor of fatty acid synthase (FASN), a key enzyme in the de novo synthesis of fatty acids.[1][2] Upregulation of FASN is a common feature in many cancers, making it an attractive target for therapeutic intervention. **(+)-trans-C75** exerts its effects not only by inhibiting FASN but also by stimulating carnitine palmitoyltransferase-1 (CPT-1), the rate-limiting enzyme in fatty acid oxidation. This dual mechanism of action leads to the modulation of several critical cellular signaling pathways, including the AMP-activated protein kinase (AMPK) pathway and the intrinsic apoptosis pathway.[3][4] Western blotting is an indispensable technique for elucidating the molecular effects of **(+)-trans-C75** by quantifying changes in the expression and phosphorylation status of key proteins within these pathways.

These application notes provide detailed protocols and guidelines for performing Western blot analysis on cells and tissues treated with **(+)-trans-C75**.

Data Presentation: Quantitative Analysis of Protein Expression

The following tables summarize expected quantitative changes in key protein levels following treatment with **(+)-trans-C75**, based on findings from various studies. Note that the exact fold changes can vary depending on the cell type, treatment concentration, and duration.

Table 1: Effect of **(+)-trans-C75** on Fatty Acid Metabolism and AMPK Signaling

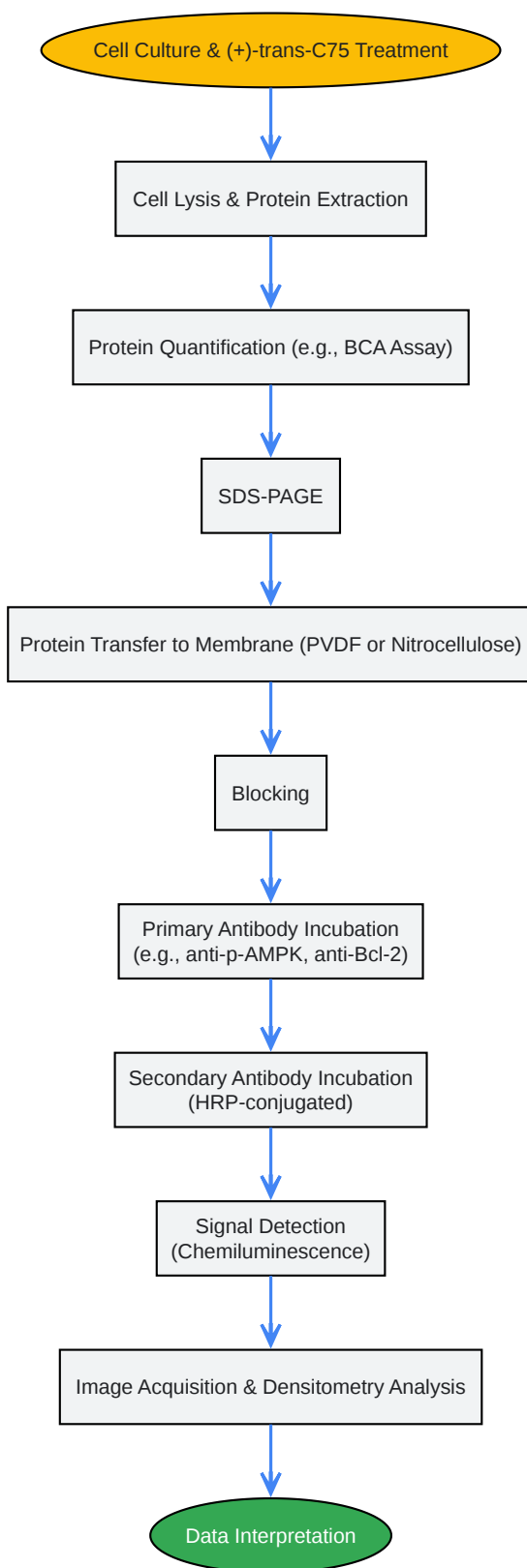
Target Protein	Treatment Concentration (μM)	Cell Line/Tissue	Expected Fold Change vs. Control (Normalized to Loading Control)	Reference
FASN	10 - 50	Various Cancer Cell Lines	↓ (Significant Decrease)	[5]
p-AMPKα (Thr172)	10 - 40	Neuronal Cells	↑ (Initial Increase)	[4]
Total AMPKα	10 - 40	Neuronal Cells	↔ (No Significant Change)	[4]
p-ACC (Ser79)	10 - 40	Neuronal Cells	↑ (Increase)	[4]
Total ACC	10 - 40	Neuronal Cells	↔ (No Significant Change)	[6]
CPT1A	10 - 50	Various Cell Lines	↑ (Increased Activity)	[3]

Table 2: Effect of **(+)-trans-C75** on Apoptosis-Related Proteins

Target Protein	Treatment Concentration (µM)	Cell Line	Expected Fold Change vs. Control (Normalized to Loading Control)	Reference
Bcl-2	20 - 160	Melanoma A-375	↓ (Depletion)	[7]
Bax	20 - 160	Melanoma A-375	↑ (Increase)	[7]
Cleaved Caspase-3	20 - 160	Melanoma A-375	↑ (Significant Increase)	[7]
Cleaved PARP	20 - 160	Melanoma A-375	↑ (Significant Increase)	[7]

Signaling Pathways and Experimental Workflows

To visually represent the molecular interactions and experimental procedures, the following diagrams are provided.



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